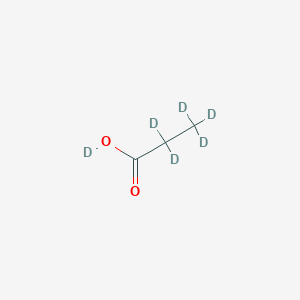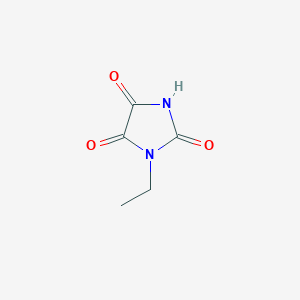
3,5-Dinitrobenzoyl chloride
Overview
Description
3,5-Dinitrobenzoyl chloride is an organic compound with the chemical formula C₇H₃ClN₂O₅. It is the acyl chloride derivative of 3,5-dinitrobenzoic acid. This compound is primarily used in the analysis of organic substances by derivatization, particularly for identifying alcohols and amines .
Mechanism of Action
Target of Action
The primary targets of 3,5-Dinitrobenzoyl chloride are organic compounds , specifically alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .
Mode of Action
This compound interacts with its targets (alcohols and amines) through a process known as derivatization . This process involves the reaction of this compound with alcohols and amines to form derivatives that can be more easily analyzed .
Biochemical Pathways
It is known that the compound is used to identify amino acids , suggesting that it may interact with biochemical pathways involving these molecules.
Result of Action
The primary result of the action of this compound is the formation of derivatives of alcohols and amines that can be more easily analyzed . For instance, it is possible to identify amino acids through the reaction with this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it can decompose in the presence of water or alcohol, or hydrolyze in humid air to form 3,5-dinitrobenzoic acid and hydrochloric acid . Therefore, the reaction is generally done in pyridine to bind the hydrogen chloride released .
Biochemical Analysis
Biochemical Properties
3,5-Dinitrobenzoyl chloride is mainly used in the analysis of organic compounds, specifically alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with alcohols and amines to form derivatives . This reaction likely involves the formation of a covalent bond between the this compound and the alcohol or amine, resulting in a change in the chemical structure of the biomolecule.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 68–69 °C , suggesting that it is relatively stable under normal laboratory conditions.
Preparation Methods
3,5-Dinitrobenzoyl chloride can be synthesized through several methods:
Reaction with Phosphorus Pentachloride (PCl₅): This is a common method where 3,5-dinitrobenzoic acid reacts with phosphorus pentachloride to form this compound.
Reaction with Phosphorus Trichloride (PCl₃): Another method involves the reaction of 3,5-dinitrobenzoic acid with phosphorus trichloride.
Reaction with Thionyl Chloride (SOCl₂): This method also involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride.
Chemical Reactions Analysis
3,5-Dinitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form 3,5-dinitrobenzoic acid and hydrochloric acid.
Scientific Research Applications
3,5-Dinitrobenzoyl chloride has several applications in scientific research:
Identification of Organic Compounds: It is used to identify alcohols and amines by forming derivatives that can be analyzed.
Biogenic Amines Analysis: It is used as a derivatizing agent for the determination of biogenic amines in fermented foods using liquid chromatography.
Polyamines Analysis: It is also used for the determination of polyamines in biological fluids using high-performance liquid chromatography.
Synthesis of Complex Molecules: It is used in the synthesis of various complex molecules, including 3,5-diamino-N-cyclopropylbenzamide and 3,5-dinitro-N-cyclopropylbenzamide.
Comparison with Similar Compounds
3,5-Dinitrobenzoyl chloride can be compared with other acyl chlorides such as:
Benzoyl Chloride: Unlike this compound, benzoyl chloride does not have nitro groups, making it less reactive in certain derivatization reactions.
2,4-Dinitrobenzoyl Chloride: This compound has nitro groups at different positions, which can affect its reactivity and the types of derivatives it forms.
This compound is unique due to the presence of nitro groups at the 3 and 5 positions, which enhance its reactivity and make it particularly useful for the derivatization of sensitive organic compounds .
Properties
IUPAC Name |
3,5-dinitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOHXABAQAGKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059194 | |
| Record name | Benzoyl chloride, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | 3,5-Dinitrobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-33-2 | |
| Record name | 3,5-Dinitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JFA2DVM4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-DNB?
A1: The molecular formula of 3,5-dinitrobenzoyl chloride is C7H3ClN2O5, and its molecular weight is 230.56 g/mol. []
Q2: What are the key spectroscopic features of 3,5-DNB?
A2: Infrared (IR) spectroscopy reveals characteristic bands for the carbonyl group (C=O), nitro groups (NO2), and C-Cl bond. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) provides detailed information about the hydrogen and carbon environments within the molecule. [, ]
Q3: Is the carbonyl chloride group in 3,5-DNB planar?
A3: X-ray crystallography shows that the carbonyl chloride group is slightly twisted out of plane with respect to the benzene ring, with a dihedral angle of approximately 7-10°. The nitro group at the 5-position also exhibits some twisting. []
Q4: How does 3,5-DNB react as a derivatizing agent?
A4: this compound acts as an acylating agent, reacting with nucleophiles like amines and alcohols to form esters and amides, respectively. This derivatization strategy is widely employed in analytical chemistry to enhance detectability and separation characteristics for HPLC analysis. [, , , , , , ]
Q5: What types of compounds have been synthesized using 3,5-DNB?
A5: Researchers have utilized 3,5-DNB in the synthesis of various compounds, including: * Polymers: Hyperbranched aromatic polyamides [, ], poly(amide-imides) [], polyisoprenes [], and poly(ester-ureas) []. * Pharmaceutical Intermediates: Potential therapeutic agents for Huntington's Disease and cancer [], carbocyclic analogues of distamycin with alkylating properties []. * Derivatives for Analytical Chemistry: Benzoyl derivatives for HPLC analysis of polyamines [, , , , ], amphetamines [], and alcohols [, ].
Q6: Can 3,5-DNB participate in oxidative addition reactions?
A6: Yes, 3,5-DNB can undergo oxidative addition with transition metal complexes. For example, it reacts with trans-chlorocarbonylbis(dimethylphenylphosphine)iridium(I) to yield isomeric iridium(III) complexes. []
Q7: What solvents are suitable for reactions involving 3,5-DNB?
A7: Common solvents include dichloromethane, benzene, ether, tetrahydrofuran (THF), and dimethylformamide (DMF). [, , , , , ]
Q8: Are there any special handling considerations for 3,5-DNB?
A8: 3,5-DNB is moisture-sensitive and should be handled under anhydrous conditions.
Q9: How is 3,5-DNB typically quantified?
A9: High-performance liquid chromatography (HPLC) with UV detection is frequently used to quantify 3,5-DNB derivatives. [, , , , , , ]
Q10: What other analytical techniques are relevant to 3,5-DNB research?
A10: In addition to HPLC and the spectroscopic methods mentioned earlier, techniques like gas chromatography-mass spectrometry (GC-MS), elemental analysis, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction are employed to characterize 3,5-DNB and its derivatives. [, , , , ]
Q11: How does the structure of 3,5-DNB influence its reactivity?
A11: The two nitro groups at the 3 and 5 positions of the benzene ring withdraw electron density from the carbonyl carbon, making it more electrophilic and reactive towards nucleophiles.
Q12: Have any structure-activity relationship studies been conducted with 3,5-DNB?
A12: Research on the immunological responses to substituted meta-dinitrobenzenes, including 3,5-DNB, suggests a link between chemical reactivity and the frequency of antibody induction. [, ] Additionally, studies have explored the influence of the 1-substituent in dinitrobenzene derivatives on their sensitization potential. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)







